Stereochemical Purity vs. Achiral and Racemic Cyclopropylamine Analogs
(1S)-2,2-Dimethylcyclopropan-1-amine is a single, defined enantiomer, in contrast to its racemic mixture (2,2-dimethylcyclopropanamine) and achiral analogs like cyclopropylamine. The compound possesses 1 defined stereocenter, enabling precise stereochemical control in synthetic applications where a racemic or achiral amine would not .
| Evidence Dimension | Number of Defined Stereocenters |
|---|---|
| Target Compound Data | 1 defined stereocenter (S-configuration) |
| Comparator Or Baseline | Racemic 2,2-dimethylcyclopropanamine: 0 defined stereocenters (mixture of enantiomers) |
| Quantified Difference | Defined stereoisomer vs. 50:50 mixture |
| Conditions | Structural comparison based on database records (ChemSpider). |
Why This Matters
Procurement of the (1S)-enantiomer is essential for any application requiring stereochemical definition, as a racemate would not provide the same synthetic outcome.
